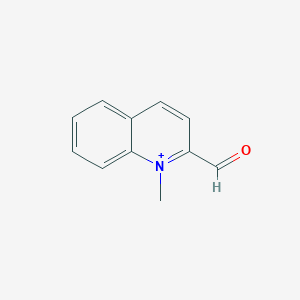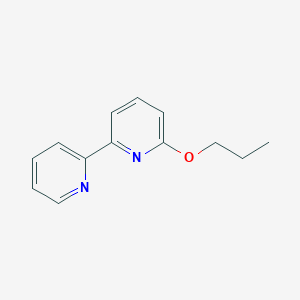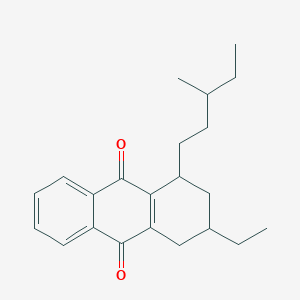![molecular formula C15H13F3O2S B14634035 1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene CAS No. 52208-98-7](/img/structure/B14634035.png)
1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene is an organic compound characterized by the presence of trifluoromethanesulfonyl and dibenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene typically involves the reaction of ethane derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to a simpler sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group can form strong interactions with various biomolecules, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Bibenzyl: 1,1’-(Ethane-1,2-diyl)dibenzene, a simpler analog without the trifluoromethanesulfonyl group.
1,1,1-Trifluoroethane: A related compound with similar trifluoromethanesulfonyl functionality but different structural features.
Uniqueness: 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene is unique due to the presence of both trifluoromethanesulfonyl and dibenzene groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
52208-98-7 |
|---|---|
Formule moléculaire |
C15H13F3O2S |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
[2-phenyl-2-(trifluoromethylsulfonyl)ethyl]benzene |
InChI |
InChI=1S/C15H13F3O2S/c16-15(17,18)21(19,20)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clé InChI |
YAUKVVNUFJSYGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


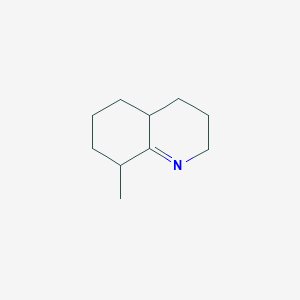



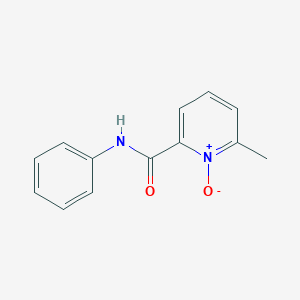
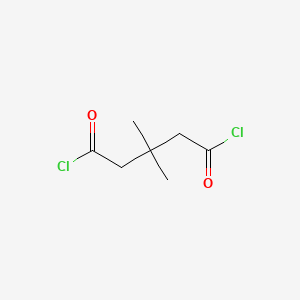
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
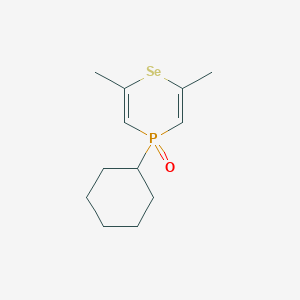
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)

